Bis(1-methoxypropan-2-yl) propanedioate
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Overview
Description
Bis(1-methoxypropan-2-yl) propanedioate is a chemical compound with the molecular formula C10H18O6. It is known for its unique structure, which includes two 1-methoxypropan-2-yl groups attached to a propanedioate backbone. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methoxypropan-2-yl) propanedioate typically involves the esterification of propanedioic acid with 1-methoxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(1-methoxypropan-2-yl) propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Scientific Research Applications
Bis(1-methoxypropan-2-yl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(1-methoxypropan-2-yl) propanedioate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved often include ester hydrolysis, oxidation, and other metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar ester structure but with methyl groups instead of 1-methoxypropan-2-yl groups.
Diethyl malonate: Similar ester structure but with ethyl groups instead of 1-methoxypropan-2-yl groups.
Bis(2-methoxyethyl) malonate: Similar structure with 2-methoxyethyl groups.
Uniqueness
Bis(1-methoxypropan-2-yl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties such as solubility and reactivity. These properties make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
89574-47-0 |
---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
bis(1-methoxypropan-2-yl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-8(6-14-3)16-10(12)5-11(13)17-9(2)7-15-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
DTEVNKMNHCRZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)CC(=O)OC(C)COC |
Origin of Product |
United States |
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